molecular formula C15H10ClN3O3 B5607923 3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5607923
M. Wt: 315.71 g/mol
InChI Key: VXURIYRSUMWHDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. The introduction of specific functional groups like chlorophenyl and methyl-nitrophenyl requires careful selection of starting materials and reaction conditions to ensure the correct placement of these groups on the oxadiazole ring. Detailed synthetic routes for similar compounds can be found in studies such as those by Limbach et al. (2016) and Spinelli et al. (1992), which discuss the synthesis of related oxadiazole derivatives through reactions like the Huisgen reaction and transformations involving nitroso compounds and mineral acids, respectively (Limbach, Detert, & Schollmeyer, 2016); (Spinelli, Mugnoli, Andreani, Rambaldi, & Frascari, 1992).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The incorporation of chlorophenyl and methyl-nitrophenyl groups is expected to influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with other molecules. Crystallographic studies, such as the one conducted by Fun et al. (2010), provide insights into the molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior (Fun, Rosli, Rai, Isloor, & Shetty, 2010).

Chemical Reactions and Properties

1,2,4-Oxadiazoles are known for their reactivity towards nucleophiles and electrophiles, owing to the electron-withdrawing nature of the oxadiazole ring. The presence of a chlorophenyl group could facilitate electrophilic substitution reactions, while the nitro group in the methyl-nitrophenyl moiety can undergo reduction and other transformations. Studies by Blackhall et al. (1980) on the nitration of oxadiazole derivatives provide a glimpse into the reactivity patterns of these compounds (Blackhall, Brydon, Sagar, & Smith, 1980).

Physical Properties Analysis

The physical properties of 3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole, such as melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in determining these properties. For instance, the crystal structure analysis by Fun et al. (2010) reveals how molecular packing can affect the compound's physical state and stability (Fun, Rosli, Rai, Isloor, & Shetty, 2010).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-8-11(4-7-13(9)19(20)21)15-17-14(18-22-15)10-2-5-12(16)6-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXURIYRSUMWHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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